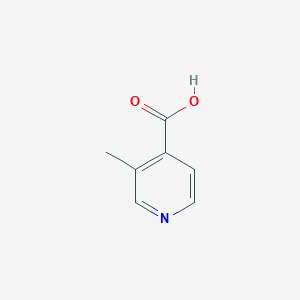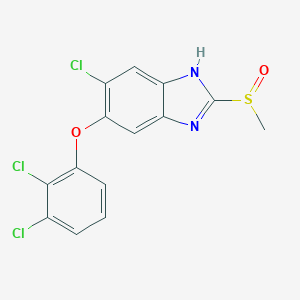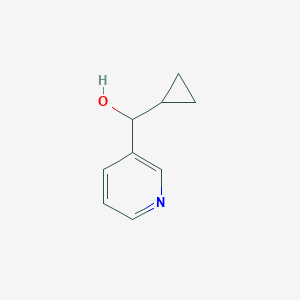
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol typically involves the reaction of 4-amino-1-methylpyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4-amino-1-methylpyrazole and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at around 0°C to 25°C.
Procedure: Ethylene oxide is slowly added to a solution of 4-amino-1-methylpyrazole in a suitable solvent, such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred for several hours until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may find use in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Amino-1-methylpyrazole: A precursor in the synthesis of 2-((4-Amino-1-methyl-1H-pyrazol-5-yl)amino)ethanol.
1-Methyl-1H-pyrazol-4-amine: Another pyrazole derivative with similar structural features.
5-Amino-3-methyl-1H-pyrazole: A related compound with potential biological activities.
Comparison: this compound is unique due to the presence of both amino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
155601-24-4 |
|---|---|
Formule moléculaire |
C6H12N4O |
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-[(4-amino-2-methylpyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C6H12N4O/c1-10-6(8-2-3-11)5(7)4-9-10/h4,8,11H,2-3,7H2,1H3 |
Clé InChI |
BWYBJXQUZQLJMV-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)N)NCCO |
SMILES canonique |
CN1C(=C(C=N1)N)NCCO |
Synonymes |
Ethanol, 2-[(4-amino-1-methyl-1H-pyrazol-5-yl)amino]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
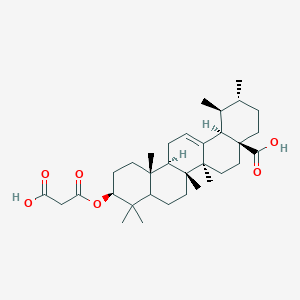

![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)
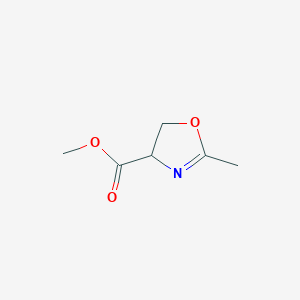
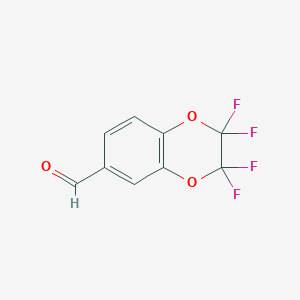
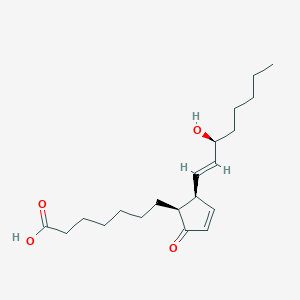
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
![2-[(2-Thienylmethyl)amino]-1-butanol](/img/structure/B121993.png)
